molecular formula C19H20ClN3O3 B3498136 N-[3-chloro-2-(1-piperidinyl)phenyl]-3-methyl-4-nitrobenzamide

N-[3-chloro-2-(1-piperidinyl)phenyl]-3-methyl-4-nitrobenzamide

Cat. No. B3498136
M. Wt: 373.8 g/mol
InChI Key: AFRSPUGULWVQAO-UHFFFAOYSA-N
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Description

The compound “N-[3-chloro-2-(1-piperidinyl)phenyl]-3-methyl-4-nitrobenzamide” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The molecule also contains a nitro group (-NO2), a benzamide group, and a chloro group (-Cl), which can significantly affect its properties and potential applications.


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through various intra- and intermolecular reactions . These may include hydrogenation, cyclization, cycloaddition, annulation, and amination .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The piperidine ring is a six-membered heterocycle with one nitrogen atom and five carbon atoms . The benzamide group, nitro group, and chloro group are attached to this ring, likely affecting the overall shape and properties of the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. Piperidine derivatives can undergo a variety of reactions, including those mentioned in the synthesis analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitro group and the polar amide group in the benzamide moiety could impact the compound’s solubility in different solvents. The piperidine ring could contribute to the compound’s stability and reactivity .

Future Directions

The future research directions for this compound could be vast, given the wide range of applications of piperidine derivatives in the pharmaceutical industry . Further studies could explore its potential uses in drug design and synthesis, as well as its physical and chemical properties.

properties

IUPAC Name

N-(3-chloro-2-piperidin-1-ylphenyl)-3-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3/c1-13-12-14(8-9-17(13)23(25)26)19(24)21-16-7-5-6-15(20)18(16)22-10-3-2-4-11-22/h5-9,12H,2-4,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRSPUGULWVQAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=C(C(=CC=C2)Cl)N3CCCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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